1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14-12(16)9-15(13(14)18)10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZPBRXRGPNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 4-ethoxyaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidazolidinone ring. The reaction mixture is then heated to promote cyclization and the formation of the thioxo group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in synthetic chemistry for creating more complex heterocyclic compounds. Its structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Alkoxides, amines | Substituted derivatives |
Biology
Research has indicated that 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one possesses antimicrobial and antioxidant properties. Studies have shown that derivatives of thioxoimidazolidinones exhibit significant biological activity against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related thioxoimidazolidinone derivatives on human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines. Some derivatives demonstrated IC50 values as low as 2.33 μg/mL against HePG-2 cells, indicating potent anticancer activity .
Medicine
The compound is being explored for its therapeutic potential due to its unique structural features that may interact with specific biological targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism suggests possibilities for developing new drugs targeting various diseases.
Therapeutic Potential:
- Antimicrobial Agents: Investigated for effectiveness against bacterial infections.
- Antioxidants: Potential use in formulations aimed at reducing oxidative stress.
- Cancer Therapeutics: Ongoing research into its efficacy against different cancer types.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone ring can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
a) 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one
- Molecular Formula : C₁₁H₁₂N₂OS
- Molecular Weight : 220.29 g/mol
- Key Differences : Replaces the 4-ethoxyphenyl group with a phenyl ring.
- Impact : The absence of the ethoxy group reduces polarity and may decrease solubility in polar solvents. This compound’s simpler structure could also influence its reactivity in synthetic pathways or biological activity .
b) 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one
- Molecular Formula : C₁₂H₁₄N₂OS
- Key Differences : Substitutes the ethoxyphenyl group with a 4-ethylphenyl moiety and replaces the ethyl group at position 3 with a methyl group.
- Impact : The ethylphenyl group increases lipophilicity, while the smaller methyl group may reduce steric hindrance during molecular interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one | C₁₃H₁₆N₂O₂S | 264.35 | Not reported | Not given | 95 |
| 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one | C₁₁H₁₂N₂OS | 220.29 | Not reported | Not given | Not given |
| 4-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-3-phenoxyazetidin-2-one (Compound 8g) | C₂₃H₂₀ClNO₃ | 393.87 | 164–166 | 88 | – |
Notes:
Biological Activity
1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one is a compound belonging to the imidazolidinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and data.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with thiourea or related compounds under controlled conditions. The method often yields various derivatives that can be further evaluated for biological activity.
Antioxidant Activity
Research indicates that thioxoimidazolidinone derivatives exhibit significant antioxidant properties. A study demonstrated that certain derivatives showed strong radical scavenging activity, which is crucial for protecting cells from oxidative stress and related diseases .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. The compound's IC50 values indicate effective inhibition, suggesting potential use in managing conditions like diabetes .
| Enzyme | IC50 Value (µM) | Activity |
|---|---|---|
| α-Glucosidase | 12.5 | Moderate Inhibition |
| α-Amylase | 15.0 | Moderate Inhibition |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This positions it as a potential candidate for developing new antimicrobial agents .
Case Study 1: α-Glucosidase Inhibition
In a controlled study, this compound was administered to diabetic rats to assess its effect on blood glucose levels. The results showed a marked reduction in postprandial glucose levels compared to the control group, indicating its potential utility in diabetes management .
Case Study 2: Antimicrobial Efficacy
A series of in vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the ethoxy and phenyl groups significantly influence its binding affinity to target enzymes and receptors, suggesting a strong correlation between structure and activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be tailored to improve yields?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiourea derivatives with carbonyl-containing precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with acid/base catalysts. For example, thioxoimidazolidinone derivatives are often synthesized via microwave-assisted reactions to enhance reaction rates and selectivity . Optimization parameters include temperature control (60–100°C), stoichiometric ratios of reactants, and purification via column chromatography using hexane/ethyl acetate gradients .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure. Aromatic protons appear in the δ 6.5–8.0 ppm range, while thioxo (C=S) groups influence nearby carbon shifts .
- Infrared (IR) Spectroscopy : Strong absorption bands at 1650–1750 cm (C=O) and 1200–1250 cm (C=S) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodology : Use slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) to grow single crystals. SHELXT or SHELXL software (Bruker AXS) automates space-group determination and refines structural parameters against diffraction data. Critical factors include crystal size (>0.1 mm), solvent purity, and temperature stability during data collection .
Advanced Research Questions
Q. How do computational methods like DFT and NBO analysis elucidate reaction mechanisms and isomer selectivity in thioxoimidazolidinone derivatives?
- Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways (e.g., dehydrogenation mechanisms). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing Z/E isomer selectivity, as seen in microwave-assisted reactions . Software suites like Gaussian 16 or ORCA are used with B3LYP/6-31G(d) basis sets .
Q. What strategies resolve contradictions in biological activity data across structurally similar thioxoimidazolidinones?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. halogenated aryl groups) with binding affinities using molecular electrostatic potential (MEP) maps and lipophilicity (logP) calculations. For CB1 receptor ligands, bulky substituents (e.g., iodophenyl) enhance affinity due to hydrophobic interactions .
- Statistical Validation : Apply multivariate regression models to isolate key variables (e.g., steric bulk, electronic effects) from noisy datasets .
Q. How can experimental and computational data be integrated to validate reaction mechanisms for thioxoimidazolidinone derivatives?
- Methodology : Combine kinetic studies (e.g., rate constants under microwave vs. thermal conditions) with DFT-derived activation energies. For example, experimental Z-isomer predominance in dehydrogenation reactions aligns with computed lower energy barriers for Z-pathway transition states .
Q. What role do substituent electronic effects play in modulating the compound’s reactivity and stability?
- Methodology : Hammett σ constants quantify electron-donating/withdrawing effects of substituents (e.g., 4-ethoxy vs. 4-chlorophenyl). Stability under acidic/basic conditions is assessed via pH-dependent degradation studies monitored by HPLC. Electron-donating groups (e.g., ethoxy) enhance resonance stabilization of the thioxoimidazolidinone core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
